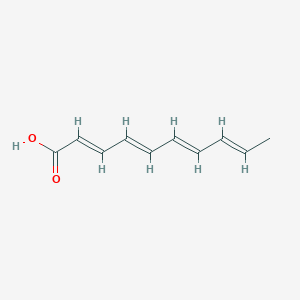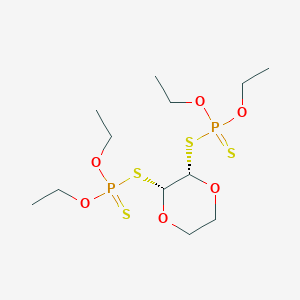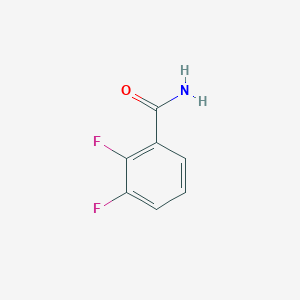
硫代色满-3-酮
描述
Thiochroman-3-one is a sulfur-containing heterocyclic compound that belongs to the thiochroman family. It is structurally similar to chroman-3-one, with the oxygen atom in the chroman ring replaced by a sulfur atom. This substitution imparts unique chemical and biological properties to thiochroman-3-one, making it a compound of interest in various fields of research.
Synthetic Routes and Reaction Conditions:
Classical Methods: One of the earliest methods for synthesizing thiochroman-3-one involves the Dieckmann cyclization of 2-carboxymethylthiophenylacetic acid or its derivatives.
Alternative Methods: Another approach involves the photochemical rearrangement of isothiochroman-4-one.
Industrial Production Methods:
- Industrial production of thiochroman-3-one often involves the use of 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound is converted to 2-mercaptophenylacetic acid, which then undergoes Dieckmann cyclization to yield thiochroman-3-one .
Types of Reactions:
Oxidation: Thiochroman-3-one can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: Thiochroman-3-one can participate in nucleophilic substitution reactions at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochroman-3-ol.
Substitution: Various substituted thiochroman derivatives.
科学研究应用
Thiochroman-3-one has found applications in various fields of scientific research:
作用机制
Target of Action
Thiochroman-3-one primarily targets N-Myristoyltransferase (NMT) . NMT is a cytosolic monomeric enzyme that catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a number of eukaryotic cellular and viral proteins . It has been validated pre-clinically as a target for the treatment of fungal infections .
Mode of Action
It is known that the introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity . This suggests that Thiochroman-3-one may interact with its targets in a way that leads to changes in their function.
Pharmacokinetics
It is known that thiochroman-3-one, with its high-fat solubility, can easily cross cellular membranes and exert bioactivity . This suggests that Thiochroman-3-one may have good bioavailability.
Result of Action
It is known that various substituted thiochroman-3-one derivatives have been synthesized and evaluated for their in vitro antifungal activity against several strains . A series of compounds exhibited significant activity, suggesting that Thiochroman-3-one and its derivatives may have potent antifungal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. While specific studies on Thiochroman-3-one are lacking, it is known that environmental exposure to endocrine-disrupting chemicals can alter thyroid function in many ways . As Thiochroman-3-one is a synthetic compound, its action could potentially be influenced by various environmental factors and contaminants.
生化分析
Biochemical Properties
It is known that sulfur-containing heterocyclic compounds like Thiochroman-3-one have promising biological activities
Cellular Effects
Preliminary studies suggest that Thiochroman-3-one and its derivatives may have potential as leishmanicidal agents . The exact impact of Thiochroman-3-one on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
相似化合物的比较
Thiochroman-4-one: Similar to thiochroman-3-one, but with the carbonyl group at the 4-position.
Chroman-3-one: The oxygen analog of thiochroman-3-one.
Thioflavones: These compounds are easier to prepare synthetically compared to thiochroman-3-one and have lower reactivity due to steric hindrance.
Uniqueness of Thiochroman-3-one: Thiochroman-3-one is unique due to the presence of a sulfur atom in the heterocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound in scientific research.
属性
IUPAC Name |
4H-thiochromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMTKVJYHTFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440283 | |
| Record name | Thiochroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16895-58-2 | |
| Record name | Thiochroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Thiochroman-3-one?
A1: Thiochroman-3-one acts as a crucial precursor for synthesizing various heterocyclic compounds. For example, it can be used to synthesize:
- 5-Thiorotenoids: Base-induced cyclization of diketones derived from Thiochroman-3-one yields 6H,12H-[1]benzothiopyrano[3,4-b][1]benzopyran-12-ones. Subsequent reduction produces a mixture of cis- and trans-5-Thiorotenoids. []
- Thiochromeno[4,3-c]- and [3,4-c]-pyrazoles: Reacting 3-hydroxymethylene- and 3-cyanomethylene-Thiochroman-4-ones, derived from Thiochroman-3-one, with hydrazine derivatives yields these specific pyrazole derivatives. []
- Thiopyrano[2,3-c][1]benzothiopyrans and [3,2-b] isomers: Treating Thiochroman-3-ones with N,N-dimethylformamide dimethyl acetal yields oxo enamino ketones. These intermediates undergo a thionation–[4 + 2]-cycloaddition sequence, resulting in the formation of the aforementioned thiopyran derivatives. []
Q2: How is Thiochroman-3-one typically synthesized?
A: A common synthetic route to Thiochroman-3-one utilizes 2,3-dihydrobenzo[b]thiophene-2,3-dione as a starting material. This compound acts as a source of 2-mercaptophenylacetic acid, which can be converted to 2-carboxymethylthiophenylacetic acid or its derivatives. A Dieckmann cyclization of these intermediates leads to the formation of 3-acetoxybenzothiopyrans, which upon hydrolysis yield Thiochroman-3-ones. []
Q3: Are there any interesting rearrangement reactions associated with Thiochroman-3-one derivatives?
A: Yes, research has shown that 1-methyl and 1,3-dimethylisothiochroman-4-ones, intermediates in the synthesis of some Thiochroman-3-one derivatives, are light-sensitive. Upon irradiation, they undergo a rearrangement to form Thiochroman-3-ones. [] Additionally, during the formation of 6-chloro-3-hydroxymethyleneThiochroman-4-one, a Thiochroman-3-yl(oxothiochromen-3-yl)methane derivative is also produced via a rearrangement-carbocation interception sequence. []
Q4: Can enantiomerically enriched Thiochroman-3-ones be synthesized?
A: Yes, asymmetric synthesis of Thiochroman-3-ones has been achieved. For instance, free-radical cyclization of enantiomerically enriched 2-p-tolylthio derivatives of 2-allylcyclohexanones, mediated by Mn(III), leads to the formation of chiral Thiochroman-3-ones. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


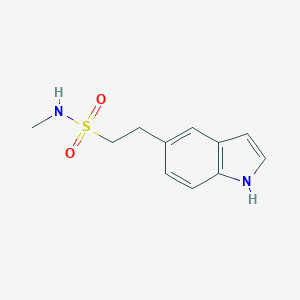
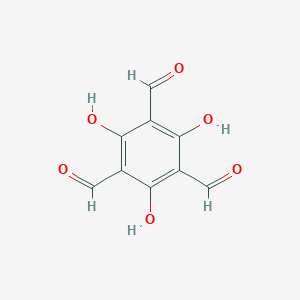
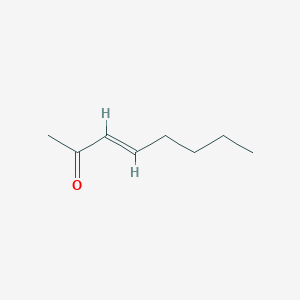
![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)
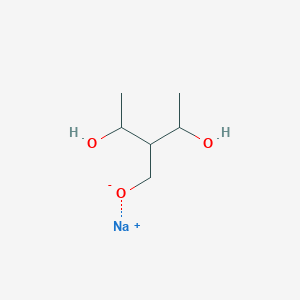

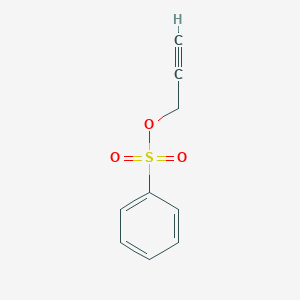


![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
